ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is a synthetic organic compound with the molecular formula C15H16N2O4 It is characterized by the presence of a cyano group, an ethyl ester, and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a benzodioxepin moiety.
Cyanoacetohydrazides: Used in the synthesis of heterocyclic compounds and have similar reactivity.
Uniqueness
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is unique due to the presence of the benzodioxepin moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFDHFGWLECLM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCCCO2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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